molecular formula C15H10ClN3O4S B3549173 N-(6-chloro-1,3-benzothiazol-2-yl)-2-(4-nitrophenoxy)acetamide

N-(6-chloro-1,3-benzothiazol-2-yl)-2-(4-nitrophenoxy)acetamide

Cat. No. B3549173
M. Wt: 363.8 g/mol
InChI Key: QHPRHQASTJLERX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-chloro-1,3-benzothiazol-2-yl)-2-(4-nitrophenoxy)acetamide, also known as BNTX, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a selective antagonist of the AMPA receptor, which is a type of ionotropic glutamate receptor that plays a key role in synaptic plasticity and learning and memory processes.

Mechanism of Action

N-(6-chloro-1,3-benzothiazol-2-yl)-2-(4-nitrophenoxy)acetamide acts as a selective antagonist of the AMPA receptor by binding to the receptor's GluA2 subunit. This binding prevents the receptor from opening its ion channel, thereby inhibiting the flow of ions into the cell and blocking the excitatory effects of glutamate. This mechanism of action makes this compound a valuable tool for studying the role of AMPA receptors in various physiological and pathological processes.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. For example, this compound has been shown to inhibit the induction of long-term potentiation (LTP) in the hippocampus, which is a key process underlying learning and memory. This compound has also been shown to inhibit the expression of cocaine-induced behavioral sensitization, suggesting a potential role for AMPA receptors in drug addiction. Additionally, this compound has been shown to protect against glutamate-induced excitotoxicity, which is a common mechanism of neuronal damage in neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-(6-chloro-1,3-benzothiazol-2-yl)-2-(4-nitrophenoxy)acetamide has several advantages and limitations for lab experiments. One advantage is its high selectivity for the GluA2 subunit of the AMPA receptor, which allows for specific targeting of this receptor subtype. Another advantage is its ability to cross the blood-brain barrier, which makes it a valuable tool for studying the effects of AMPA receptor modulation on brain function. However, a limitation of this compound is its relatively short half-life, which requires frequent dosing in in vivo experiments.

Future Directions

There are several future directions for research on N-(6-chloro-1,3-benzothiazol-2-yl)-2-(4-nitrophenoxy)acetamide. One direction is to investigate the potential therapeutic applications of this compound in neurodegenerative diseases and drug addiction. Another direction is to develop more potent and selective AMPA receptor antagonists based on the structure of this compound. Additionally, further research is needed to elucidate the precise mechanisms underlying the effects of this compound on AMPA receptor function and to identify potential off-target effects of this compound.
Conclusion:
In conclusion, this compound is a valuable tool for studying the role of AMPA receptors in various physiological and pathological processes. Its selective antagonism of the GluA2 subunit of the AMPA receptor makes it a valuable tool for specific targeting of this receptor subtype. While this compound has several advantages for lab experiments, its short half-life and potential off-target effects should be taken into consideration. Future research on this compound may lead to the development of novel therapeutics for neurodegenerative diseases and drug addiction, as well as a better understanding of the mechanisms underlying AMPA receptor function.

Scientific Research Applications

N-(6-chloro-1,3-benzothiazol-2-yl)-2-(4-nitrophenoxy)acetamide has been extensively used in scientific research to study the role of AMPA receptors in various physiological and pathological processes. For example, this compound has been used to investigate the role of AMPA receptors in synaptic plasticity, learning and memory, drug addiction, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has also been used to study the effects of various drugs and chemicals on AMPA receptor function.

properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-2-(4-nitrophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O4S/c16-9-1-6-12-13(7-9)24-15(17-12)18-14(20)8-23-11-4-2-10(3-5-11)19(21)22/h1-7H,8H2,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHPRHQASTJLERX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCC(=O)NC2=NC3=C(S2)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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